molecular formula C22H28O5 B13843669 Betamethasone-d5 9,11-Epoxide

Betamethasone-d5 9,11-Epoxide

Cat. No.: B13843669
M. Wt: 377.5 g/mol
InChI Key: GBDXNHBVYAMODG-GGKLTOMPSA-N
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Description

Betamethasone-d5 9,11-Epoxide: is a labeled metabolite of Mometasone furoate. It is a synthetic corticosteroid with a molecular formula of C22H23D5O5 and a molecular weight of 377.49. This compound is used in various scientific research applications due to its stable isotope labeling, which allows researchers to study metabolic pathways in vivo in a safe manner.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Betamethasone-d5 9,11-Epoxide involves several steps. One common method includes the epoxidation of alkenes, which can be achieved through an acid-catalyzed oxidation-hydrolysis reaction . This process results in the formation of a vicinal diol, a molecule with hydroxyl groups on neighboring carbons .

Industrial Production Methods: Industrial production of this compound typically involves the use of stable isotope labeling techniques. These methods ensure the production of high-purity compounds that can be used for various research purposes.

Chemical Reactions Analysis

Types of Reactions: Betamethasone-d5 9,11-Epoxide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various products.

    Reduction: Reduction reactions can convert the compound into different forms.

    Substitution: Substitution reactions involve the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and oxidizing agents. The conditions for these reactions vary depending on the desired product .

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .

Scientific Research Applications

Betamethasone-d5 9,11-Epoxide has a wide range of scientific research applications, including:

    Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.

    Biology: Stable isotope labeling allows researchers to study metabolic pathways in vivo.

    Medicine: Used in clinical diagnostics for imaging, diagnosis, and newborn screening.

    Industry: Employed as an environmental pollutant standard for the detection of air, water, soil, sediment, and food.

Mechanism of Action

The mechanism of action of Betamethasone-d5 9,11-Epoxide involves its interaction with glucocorticoid receptors. It inhibits neutrophil apoptosis and demargination, and inhibits NF-Kappa B and other inflammatory transcription factors . Additionally, it inhibits phospholipase A2, leading to decreased formation of arachidonic acid derivatives . This results in the promotion of anti-inflammatory genes like interleukin-10 .

Comparison with Similar Compounds

    Betamethasone 9,11-Epoxide 21-Propionate: A labeled compound of Betamethasone 9,11-Epoxide with similar applications.

    Beclomethasone Dipropionate: An anti-inflammatory agent with similar properties.

Uniqueness: Betamethasone-d5 9,11-Epoxide is unique due to its stable isotope labeling, which allows for precise metabolic studies and environmental pollutant detection. This makes it a valuable tool in various scientific research fields.

Properties

Molecular Formula

C22H28O5

Molecular Weight

377.5 g/mol

IUPAC Name

(2S,10R,11S,13S,15S,17R)-6,8,8-trideuterio-14-(2,2-dideuterio-2-hydroxyacetyl)-14-hydroxy-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one

InChI

InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)22(15)18(27-22)10-20(16,3)21(12,26)17(25)11-23/h6-7,9,12,15-16,18,23,26H,4-5,8,10-11H2,1-3H3/t12-,15+,16-,18+,19-,20-,21?,22?/m0/s1/i4D2,9D,11D2

InChI Key

GBDXNHBVYAMODG-GGKLTOMPSA-N

Isomeric SMILES

[2H]C1=C2[C@](C=CC1=O)(C34[C@H](O3)C[C@]5([C@H]([C@H]4CC2([2H])[2H])C[C@@H](C5(C(=O)C([2H])([2H])O)O)C)C)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CO)O)C)C

Origin of Product

United States

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